molecular formula C12H7ClN2OS B11498693 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11498693
M. Wt: 262.72 g/mol
InChI Key: WMIKQINPCDTGNR-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(4-Methylphenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
  • 5-(4-Nitrophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Uniqueness

5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the chlorine atom in the phenyl ring, which enhances its electron-withdrawing properties. This structural feature contributes to its higher reactivity and potential for diverse chemical modifications compared to its analogs.

Properties

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C12H7ClN2OS/c13-9-5-3-8(4-6-9)12-14-11(15-16-12)10-2-1-7-17-10/h1-7H

InChI Key

WMIKQINPCDTGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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